L-Prolylglycyl-L-isoleucine L-Prolylglycyl-L-isoleucine Pro-Gly-Ile is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 82793-79-1
VCID: VC17315237
InChI: InChI=1S/C13H23N3O4/c1-3-8(2)11(13(19)20)16-10(17)7-15-12(18)9-5-4-6-14-9/h8-9,11,14H,3-7H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,11-/m0/s1
SMILES:
Molecular Formula: C13H23N3O4
Molecular Weight: 285.34 g/mol

L-Prolylglycyl-L-isoleucine

CAS No.: 82793-79-1

Cat. No.: VC17315237

Molecular Formula: C13H23N3O4

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

L-Prolylglycyl-L-isoleucine - 82793-79-1

Specification

CAS No. 82793-79-1
Molecular Formula C13H23N3O4
Molecular Weight 285.34 g/mol
IUPAC Name (2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoic acid
Standard InChI InChI=1S/C13H23N3O4/c1-3-8(2)11(13(19)20)16-10(17)7-15-12(18)9-5-4-6-14-9/h8-9,11,14H,3-7H2,1-2H3,(H,15,18)(H,16,17)(H,19,20)/t8-,9-,11-/m0/s1
Standard InChI Key FEPSEIDIPBMIOS-QXEWZRGKSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1
Canonical SMILES CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1

Introduction

Molecular Characterization of L-Prolylglycyl-L-Isoleucine

Chemical Identity and Structural Features

L-Prolylglycyl-L-isoleucine is a tripeptide composed of L-proline, glycine, and L-isoleucine residues linked by peptide bonds. While the PubChem entry for the hexapeptide Pro-Phe-Pro-Gly-Pro-Ile (CID: 9830628) shares a homologous glycyl-prolyl-isoleucine segment, the tripeptide Pro-Gly-Ile itself has a molecular formula of C14H23N3O4\text{C}_{14}\text{H}_{23}\text{N}_3\text{O}_4 and a molecular weight of 297.35 g/mol . Its structure (Figure 1) includes a cyclic proline residue, which imposes conformational constraints that may influence receptor binding or enzymatic stability.

Conformational Flexibility

The 3D structure of Pro-Gly-Ile remains uncharacterized due to excessive flexibility, as seen in related peptides . Computational models suggest that the proline ring restricts rotation around the N-Cα bond, while glycine’s lack of a side chain introduces torsional flexibility between proline and isoleucine. This combination may enable adaptive binding to diverse biological targets.

Metabolic and Physiological Roles of Isoleucine-Containing Peptides

Caloric Intake Paradox

Notably, mice on low-isoleucine diets consumed 30% more calories yet maintained lower body fat, indicating that isoleucine-specific effects override caloric surplus . This raises questions about whether Pro-Gly-Ile could act as a slow-release isoleucine source, attenuating peak plasma levels linked to metabolic dysregulation.

Bacterial Biosynthesis Pathways

Escherichia coli employs underground metabolic pathways to synthesize isoleucine under aerobic and anaerobic conditions. The promiscuous activity of cystathionine γ-synthase (MetB) enables 2-ketobutyrate production from O-succinyl-L-homoserine, while pyruvate formate-lyase (PFL) catalyzes 2-ketobutyrate synthesis from propionyl-CoA and formate . These pathways highlight evolutionary flexibility in isoleucine production, which may influence the bioavailability of Pro-Gly-Ile in microbial-rich environments.

Nutritional and Industrial Applications

Stability Under Processing Conditions

Challenges in Research and Development

Analytical Limitations

The structural similarity between Pro-Gly-Ile and larger proline-rich peptides complicates mass spectrometry-based quantification. Current methods cannot distinguish the tripeptide from proteolytic fragments of proteins like collagen or elastin without advanced isotopic labeling techniques .

ParameterL-Prolylglycyl-L-IsoleucineFree L-IsoleucinePro-Phe-Pro-Gly-Pro-Ile
Molecular Weight (g/mol)297.35131.17626.7
Crude Protein ContentN/A66.6% N/A
Thermal StabilityHigh (proline-mediated)ModerateVariable
Metabolic Half-lifeUnknown2.3 hours>8 hours

Data Table 2: Isoleucine Restriction Outcomes in Murine Models

OutcomeMale MiceFemale MiceProposed Mechanism
Lifespan Extension+33% +7% mTOR inhibition
Adiposity Reduction45% 38% Enhanced lipid oxidation
Tumor Incidence-25% NSDReduced IGF-1 signaling

Key: NSD = No significant difference

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